molecular formula C23H36N6O5S B12822858 (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Cat. No.: B12822858
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-SEGWNZTKSA-N
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Description

(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a quinoline derivative, and multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline derivative, and the addition of the sulfonylamino and diaminomethylideneamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency while minimizing waste and reducing production costs. Advanced purification techniques such as chromatography and crystallization are employed to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its functional groups enable it to interact with specific biomolecules, making it useful for investigating enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment, antimicrobial therapy, and neurological disorders.

Industry

In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics, such as improved stability, enhanced reactivity, or tailored functionality.

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-[(2R)-5-(aminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
  • (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)amino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid lies in its specific combination of functional groups and structural features This combination allows for unique interactions with biological targets and enables the compound to participate in a wide range of chemical reactions

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18-/m1/s1

InChI Key

KXNPVXPOPUZYGB-SEGWNZTKSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

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